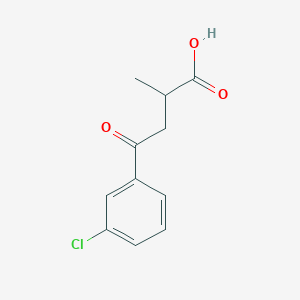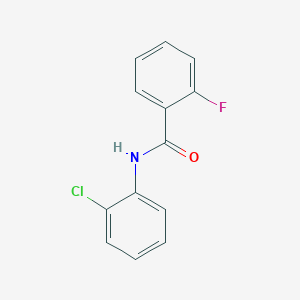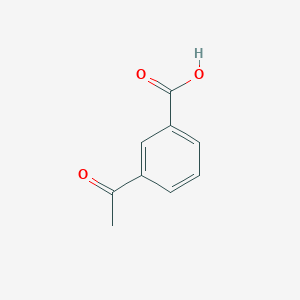
N,n-diethyl-2,6-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,n-diethyl-2,6-dimethylaniline (also known as DEDMA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. DEDMA is a tertiary amine that contains two ethyl groups and two methyl groups attached to a nitrogen atom. This compound is widely used as a catalyst, a ligand, and a building block for the synthesis of various organic compounds.
作用機序
The mechanism of action of DEDMA is not well understood, but it is believed to act as a Lewis base due to the presence of the nitrogen lone pair electrons. It can coordinate with transition metals and activate them for catalytic reactions. DEDMA can also participate in hydrogen bonding interactions, which can influence the reactivity of the compound.
Biochemical and Physiological Effects
DEDMA has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity in animal studies. However, it is important to note that DEDMA is a chemical compound and should be handled with care in laboratory settings.
実験室実験の利点と制限
DEDMA has several advantages for use in laboratory experiments. It is readily available, easy to handle, and has a high purity. Its unique structure and properties make it a versatile building block for the synthesis of various organic compounds. However, DEDMA has some limitations, including its potential toxicity and the need for careful handling in laboratory settings.
将来の方向性
There are several future directions for research on DEDMA. One area of interest is the development of new synthetic methods using DEDMA as a catalyst or building block. Another area is the exploration of DEDMA as a ligand for the synthesis of new coordination complexes. Additionally, DEDMA could be used as a starting material for the synthesis of new materials, such as metal-organic frameworks and polymers. Further research is needed to fully understand the potential applications of DEDMA in various fields.
合成法
DEDMA can be synthesized through a variety of methods, including the reaction of N,N-diethyl-m-toluidine with formaldehyde and subsequent reduction of the resulting imine with sodium borohydride. Another method involves the reaction of N,N-diethyl-m-toluidine with ethyl chloroformate, followed by reduction with lithium aluminum hydride. These methods are efficient and yield high purity DEDMA.
科学的研究の応用
DEDMA has been extensively used in scientific research due to its unique properties and potential applications. It has been used as a catalyst in various organic reactions, such as the synthesis of heterocyclic compounds, the reduction of ketones, and the oxidation of alcohols. DEDMA has also been used as a ligand in coordination chemistry, forming stable complexes with transition metals. Additionally, DEDMA has been explored as a building block for the synthesis of advanced materials, such as metal-organic frameworks and polymers.
特性
CAS番号 |
3995-38-8 |
|---|---|
製品名 |
N,n-diethyl-2,6-dimethylaniline |
分子式 |
C12H19N |
分子量 |
177.29 g/mol |
IUPAC名 |
N,N-diethyl-2,6-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-5-13(6-2)12-10(3)8-7-9-11(12)4/h7-9H,5-6H2,1-4H3 |
InChIキー |
KECFTDQVRIBMCH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C=CC=C1C)C |
正規SMILES |
CCN(CC)C1=C(C=CC=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chlorofuro[3,2-b]pyridine](/img/structure/B181628.png)
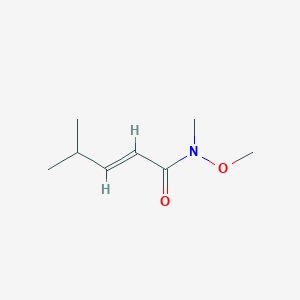
![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)


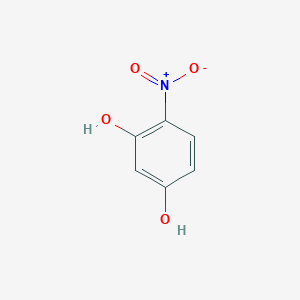


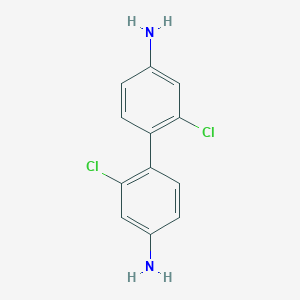
![5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole](/img/structure/B181646.png)
